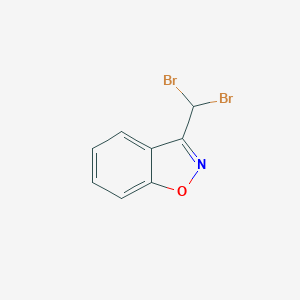

3-(Dibromomethyl)-1,2-benzisoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(dibromomethyl)-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO/c9-8(10)7-5-3-1-2-4-6(5)12-11-7/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIXOPJFGVYDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399679 | |

| Record name | 3-(DIBROMOMETHYL)-1,2-BENZISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867040-02-6 | |

| Record name | 3-(DIBROMOMETHYL)-1,2-BENZISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide: 3-(Dibromomethyl)-1,2-benzisoxazole as a Precursor for 3-Formyl-1,2-benzisoxazole

Abstract: The 1,2-benzisoxazole motif is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents. Consequently, the development of versatile intermediates for the synthesis of substituted benzisoxazoles is of paramount importance to the fields of medicinal chemistry and drug development. This guide provides a detailed technical overview of the synthesis of 3-formyl-1,2-benzisoxazole, a critical building block, from its precursor, 3-(dibromomethyl)-1,2-benzisoxazole. We will explore the underlying chemical principles, provide a field-proven experimental protocol, and discuss the significance of this transformation in the broader context of pharmaceutical research.

Introduction: The Significance of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system is a cornerstone in modern medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1][2] This structural motif is present in a diverse array of approved pharmaceutical drugs, including the anticonvulsant zonisamide and atypical antipsychotics like risperidone and iloperidone.[3][4] The therapeutic versatility of this scaffold spans applications as anticancer, anti-inflammatory, antimicrobial, and analgesic agents.[5][6][7]

The functionalization of the 1,2-benzisoxazole core, particularly at the 3-position, is a key strategy for modulating pharmacological activity and developing new chemical entities. The aldehyde functionality serves as an exceptionally versatile synthetic handle, allowing for a multitude of subsequent chemical transformations. Therefore, the efficient and reliable synthesis of 3-formyl-1,2-benzisoxazole is a critical step in the drug discovery pipeline. This guide focuses on a robust pathway to this key intermediate via the hydrolysis of this compound.

The Synthetic Pathway: From Methyl to Formyl Group

The transformation of a methyl group to a formyl group at the 3-position of the benzisoxazole ring is a two-step process involving benzylic bromination followed by hydrolysis.

Step 1: Synthesis of the Precursor, this compound

The journey begins with the readily available 3-methyl-1,2-benzisoxazole. The conversion to the dibromomethyl precursor is achieved through a radical substitution reaction at the benzylic position. The benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical, making this position selectively reactive.[8]

Reaction: Benzylic Bromination

-

Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[9][10] It provides a low, steady concentration of bromine radicals, which minimizes side reactions such as aromatic bromination.[11]

-

Initiator: The reaction requires a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or initiation by UV light.

-

Outcome: The reaction typically proceeds through a monobrominated intermediate, 3-(bromomethyl)-1,2-benzisoxazole, before the second bromine atom is added to form the desired this compound.[12] Driving the reaction to the dibromo state often requires an excess of NBS and prolonged reaction times.

Step 2: The Core Transformation - Hydrolysis of the Gem-Dihalide

The central focus of this guide is the hydrolysis of the geminal dibromide group to an aldehyde. Geminal dihalides, compounds with two halogen atoms on the same carbon, can be converted to carbonyl compounds through hydrolysis.[13][14][15]

Mechanistic Rationale: The reaction proceeds via a nucleophilic substitution mechanism.

-

Nucleophilic Attack: A nucleophile, typically water or a hydroxide ion, attacks the electrophilic carbon atom bearing the two bromine atoms. This displaces one of the bromide ions, which are good leaving groups, to form a halohydrin intermediate.

-

Second Substitution: A second nucleophilic attack displaces the remaining bromide ion, resulting in an unstable geminal diol (a diol with both hydroxyl groups on the same carbon).

-

Dehydration: Gem-diols are generally unstable and rapidly undergo dehydration, eliminating a molecule of water to form a stable carbonyl group—in this case, the target aldehyde.[16]

The choice of reaction conditions for this hydrolysis is critical to ensure a high yield and purity of the final product, avoiding degradation of the benzisoxazole ring, which can be sensitive to harsh conditions.[3][4]

Data Presentation & Visualization

Comparison of Hydrolysis Methods

| Method | Reagents | Conditions | Typical Yield | Notes |

| Mild Basic Hydrolysis | Aqueous CaCO₃ or NaHCO₃ | Reflux in aqueous solvent | Good to Excellent | Preferred for substrates with acid-sensitive functional groups. Simple workup. |

| Pyridine-Mediated | Pyridine, Water | Reflux | Good | Pyridine acts as both a base and a solvent. Effective for substrates sensitive to strong bases.[17] |

| Acid-Catalyzed | Dilute H₂SO₄ or HBr | Heating | Variable | Risk of side reactions or degradation of the benzisoxazole ring. Requires careful control of acid concentration and temperature. |

| Silver Nitrate | AgNO₃ in aqueous acetone | Mild heating | Good | Silver ions promote the departure of the bromide leaving groups. Can be expensive for large-scale synthesis.[17] |

Visualizing the Chemistry

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Hydrolysis Mechanism of this compound", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

}

Caption: Figure 1: Hydrolysis Mechanism of this compound.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, label="Figure 2: Experimental Workflow for Aldehyde Synthesis", labelloc=b, fontname="Helvetica", fontsize=12, width=7.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853", penwidth=1.5];

}

Caption: Figure 2: Experimental Workflow for Aldehyde Synthesis.

Field-Proven Experimental Protocol

This protocol describes a robust and scalable method for the hydrolysis of this compound using mild basic conditions, which preserves the integrity of the heterocyclic core.

Self-Validation: The progress of the reaction must be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot validates the conversion.

4.1. Materials and Reagents

-

This compound (1.0 eq)

-

Calcium Carbonate (CaCO₃) (3.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

TLC plates (silica gel 60 F₂₅₄)

4.2. Equipment

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and chromatography

4.3. Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in a 3:1 mixture of 1,4-dioxane and water.

-

Addition of Base: Add calcium carbonate (3.0 eq) to the solution. The suspension should be stirred vigorously.

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) with continuous stirring.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent). The starting material is significantly less polar than the aldehyde product. The reaction is typically complete within 4-6 hours.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the suspension through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Add additional water to dissolve any remaining salts and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

-

-

Characterization: The pure product, 3-formyl-1,2-benzisoxazole, should be obtained as a solid. Confirm its identity and purity using:

-

¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) around δ 10.4 ppm and aromatic protons in the δ 7.4-8.2 ppm range.[12]

-

¹³C NMR: The aldehyde carbon should appear around δ 185-195 ppm.[18][19]

-

IR Spectroscopy: A strong carbonyl (C=O) stretch should be visible around 1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₈H₅NO₂ should be observed.

-

Applications in Drug Development

The product, 3-formyl-1,2-benzisoxazole, is not typically an end-product but rather a versatile intermediate. The aldehyde group is a gateway to a vast array of chemical structures through reactions such as:

-

Reductive Amination: To introduce diverse amine side-chains, crucial for tuning solubility and target binding.

-

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes, extending the carbon skeleton.

-

Condensation reactions: To form imines, oximes, and hydrazones, which can serve as ligands or be further modified.

-

Oxidation: To form the corresponding 3-carboxy-1,2-benzisoxazole.

For example, this aldehyde can be used as a key precursor in the synthesis of complex molecules where the benzisoxazole core is tethered to other pharmacophores, such as 1,2,3-triazoles, to create novel anticancer agents.[20] The ability to easily generate this aldehyde from a stable dibromomethyl precursor provides a reliable and efficient route to explore the chemical space around the privileged 1,2-benzisoxazole scaffold.

References

-

Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. Research Journal of Pharmacy and Technology. Available at: [Link]

-

1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current Medicinal Chemistry. Available at: [Link]

-

Geminal halide hydrolysis. Wikipedia. Available at: [Link]

-

Hydrolysis of gem dihalides explanation to formaldehydes and ketones. Filo. Available at: [Link]

-

Gem-dibromide on hydrolysis will give. Allen. Available at: [Link]

-

Benzisoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry. Available at: [Link]

-

How will you prepare aldehydes from geminal dihalides? Quora. Available at: [Link]

-

Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Synthesis of Benzisoxazoles. Organic Chemistry Portal. Available at: [Link]

-

Benzisoxazole. Wikipedia. Available at: [Link]

-

RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Arkivoc. Available at: [Link]

-

A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. ResearchGate. Available at: [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. Available at: [Link]

-

A versatile method for the hydrolysis of gem-dibromomethylarenes bearing carboxylate or boronate group into aldehydes. ResearchGate. Available at: [Link]

-

ChemInform Abstract: Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Wiley Online Library. Available at: [Link]

-

Benzylic Bromination. Chemistry Steps. Available at: [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

-

Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available at: [Link]

-

Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Thieme Chemistry. Available at: [Link]

-

10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. Available at: [Link]

-

Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. Available at: [Link]

-

Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. PubMed. Available at: [Link]

-

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed Central. Available at: [Link]

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PubMed Central. Available at: [Link]

-

Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. UiTM Institutional Repository. Available at: [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]

-

N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. isca.me [isca.me]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. scientificupdate.com [scientificupdate.com]

- 12. researchgate.net [researchgate.net]

- 13. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]

- 14. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]

- 15. Gem-dibromide on hydrolysis will give: [allen.in]

- 16. quora.com [quora.com]

- 17. researchgate.net [researchgate.net]

- 18. ir.uitm.edu.my [ir.uitm.edu.my]

- 19. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 20. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Process Chemistry Insight: 3-(Bromomethyl) vs. 3-(Dibromomethyl)-1,2-Benzisoxazole

Content Type: Technical Whitepaper Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Control) Leads.

Executive Summary

In the synthesis of benzisoxazole-based antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide), the functionalization of the C3-methyl group is a critical control point.

The core distinction lies in their utility and origin:

-

3-(Bromomethyl)-1,2-benzisoxazole (Mono-bromo): The desired electrophilic intermediate. It serves as the "warhead" for

alkylations to attach the pharmacophore to piperidine rings or sulfonamide precursors. -

3-(Dibromomethyl)-1,2-benzisoxazole (Di-bromo): A problematic over-brominated impurity formed during the radical halogenation process. While it can serve as a masked aldehyde equivalent, in drug substance manufacturing, it is primarily a contaminant that degrades yield and complicates purification.

This guide details the mechanistic divergence, process control strategies to maximize the mono-bromo species, and the distinct reactivity profiles of these two analogues.

Structural & Physicochemical Comparison

The addition of a second bromine atom significantly alters the electrophilicity and steric profile of the molecule.

| Feature | 3-(Bromomethyl)-1,2-benzisoxazole | This compound |

| Structure | Ar-CH₂-Br | Ar-CH-Br₂ |

| Role | Key Intermediate (API Precursor) | Impurity / Aldehyde Precursor |

| CAS Registry | 37924-85-9 | N/A (Often cited as impurity) |

| Hybridization (C3) | ||

| Reactivity Mode | Rapid | Hydrolysis to Carbonyl (Gem-diol) |

| Process Risk | Lachrymator; Skin Irritant | Stability issues; Yield loss |

Synthetic Divergence: The Wohl-Ziegler Reaction

Both compounds originate from the same starting material: 3-methyl-1,2-benzisoxazole . The transformation is a radical chain substitution using N-bromosuccinimide (NBS).[1]

Mechanistic Pathway

The selectivity between mono- and di-bromination is governed by the stoichiometry of the brominating agent and the stability of the benzylic radical intermediate.

-

Step 1 (Mono): Abstraction of a benzylic hydrogen forms a radical, which reacts with

(generated in situ) to form the mono-bromo species. -

Step 2 (Di): The mono-bromo product contains benzylic hydrogens that are more acidic and susceptible to radical abstraction due to the electron-withdrawing bromine, leading to the gem-dibromide.

Reaction Pathway Diagram

Figure 1: Divergent synthesis pathways. Control of stoichiometry is required to stop the reaction at the green node (Mono) and prevent progression to the red node (Di).

Process Control & Optimization

To maximize the yield of the mono-bromo compound and minimize the di-bromo impurity, specific process parameters must be strictly controlled.

Stoichiometry and Addition

-

The Problem: The introduction of the first bromine activates the alpha-position, making the second bromination kinetically competitive.

-

The Solution: Use a slight deficit or exact equivalent of NBS (0.95 – 1.05 eq). Do not use excess NBS.

-

Protocol Insight: Inverse addition or slow addition of the initiator (AIBN/BPO) can help maintain a low steady-state concentration of the radical chain carrier, improving selectivity.

Solvent Selection

Historically, Carbon Tetrachloride (

-

Chlorobenzene: Higher boiling point allows for faster kinetics but requires careful vacuum distillation to remove.

-

Acetonitrile: Often used in subsequent alkylation steps (e.g., Risperidone synthesis), allowing for telescoping (one-pot) processes, though radical mechanisms can be sluggish in polar solvents compared to non-polar ones.

-

Methyl Acetate/Dichloromethane: Lower boiling points, requiring specific initiators active at lower temperatures (e.g., V-65).

Reaction Monitoring (IPC)

In-Process Control (IPC) via HPLC is mandatory.

-

Stop Criteria: The reaction should be quenched when the unreacted starting material is <5% or when the Di-bromo impurity reaches a threshold (e.g., >2-3%). Pushing for 100% conversion almost invariably leads to 10-15% di-bromo formation.

Divergent Reactivity & Applications

The chemical utility of these species differs fundamentally based on the leaving group capability vs. the oxidation state of the benzylic carbon.

Mono-bromo: The Alkylation Agent (Risperidone Synthesis)

The mono-bromo compound is a potent electrophile. In the synthesis of Risperidone, it alkylates the secondary amine of a piperidine ring.

-

Mechanism:

Nucleophilic Substitution. -

Conditions: Weak base (

or -

Criticality: Presence of the di-bromo impurity here is disastrous; it does not alkylate cleanly and can lead to unstable quaternary salts or aldehyde byproducts that contaminate the API.

Di-bromo: Precursor to Aldehydes

While often an impurity, the di-bromo species represents a "masked" carbonyl.

-

Hydrolysis: Treatment with silver nitrate (

) in aqueous ethanol or simple acidic hydrolysis can convert the gem-dibromide into 1,2-benzisoxazole-3-carbaldehyde . -

Utility: This aldehyde is a precursor for different scaffolds (e.g., reductive amination routes), but this is rarely the primary route due to the instability of the benzisoxazole ring under harsh hydrolysis conditions.

Reactivity Flowchart

Figure 2: The mono-bromo derivative is the gateway to major pharmaceutical classes. The di-bromo derivative leads to oxidative degradation products.

Experimental Protocols

Protocol A: Selective Synthesis of 3-(Bromomethyl)-1,2-benzisoxazole

Designed to minimize di-bromo formation.

-

Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Charge: Add 3-methyl-1,2-benzisoxazole (1.0 eq) and Chlorobenzene (10 volumes).

-

Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq). Note: Ensure NBS is free of yellow color (free bromine) to ensure controlled initiation.

-

Initiation: Add Benzoyl Peroxide (BPO) (0.05 eq).

-

Reaction: Heat gradually to 80-85°C. An exotherm indicates radical initiation.

-

Monitoring: Hold at reflux. Sample every 30 minutes for HPLC.

-

Quench: Stop heating when Starting Material < 5%. Do not wait for 0%.

-

Workup: Cool to 0°C. Filter off the succinimide byproduct (insoluble in cold chlorobenzene).

-

Purification: Evaporate solvent. Recrystallize from Heptane/Ethyl Acetate to remove traces of the di-bromo impurity (which is more soluble in heptane).

Protocol B: Handling the Di-bromo Impurity

If the di-bromo impurity exceeds 5% in the crude mixture:

-

Do not proceed to alkylation. The impurity will consume the expensive piperidine nucleophile and generate complex side products.

-

Purification Strategy: Silica gel chromatography is effective. The di-bromo compound is less polar than the mono-bromo and will elute first in a Hexane/EtOAc gradient.

References

-

Janssen Pharmaceutica N.V. (1989). 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.[3] U.S. Patent 4,804,663.[2] Link

-

Teva Pharmaceutical Industries Ltd. (2004). Preparation of risperidone.[2] U.S. Patent 6,750,341. Link

-

Uno, H., et al. (1978). Studies on 3-substituted 1,2-benzisoxazole derivatives.[2][4][3][5][6][7][8][9][10] Chemical and Pharmaceutical Bulletin, 26(11), 3498-3503. Link

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds.[11] The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. Link

-

Glenmark Pharmaceuticals. (2006). Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide.[8] U.S. Patent Application 20060014814A1. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. US4804663A - 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles - Google Patents [patents.google.com]

- 6. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. 3-(BROMOMETHYL)-1,2-BENZISOXAZOLE | 37924-85-9 [chemicalbook.com]

- 11. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

Methodological & Application

Application Note: High-Yield Aldehyde Synthesis via Sommelet Reaction of 3-(Dibromomethyl)-1,2-benzisoxazole

This Application Note provides a comprehensive technical guide on utilizing 3-(dibromomethyl)-1,2-benzisoxazole in variations of the Sommelet reaction . This protocol addresses the specific challenge of synthesizing 1,2-benzisoxazole-3-carbaldehyde , a critical intermediate for pharmaceutical derivatives (including anticonvulsants related to Zonisamide), by leveraging the often-discarded "over-brominated" gem-dibromide species.

Executive Summary

The synthesis of 1,2-benzisoxazole-3-carbaldehyde is notoriously difficult due to the sensitivity of the benzisoxazole ring to the strong bases typically required for hydrolysis. Standard radical bromination of 3-methyl-1,2-benzisoxazole often yields a mixture of the desired 3-(bromomethyl) product and the "over-reacted" This compound .

While the classical Sommelet reaction targets primary halides, this guide details a Sommelet Variation specifically designed for the gem-dibromide substrate. By utilizing hexamethylenetetramine (HMTA) under controlled acidic conditions, researchers can convert the 3-(dibromomethyl) species directly to the aldehyde. This approach valorizes the dibromo byproduct, increases overall process yield, and avoids the ring-opening degradation associated with basic hydrolysis.

Scientific Background & Mechanism

The Challenge: Benzisoxazole Instability

The 1,2-benzisoxazole core is pharmacologically valuable but chemically fragile. Under basic conditions (pH > 10), the isoxazole ring undergoes a Kemp elimination-type ring opening to form salicylnitrile (2-hydroxybenzonitrile). This sensitivity renders standard basic hydrolysis of gem-dibromides (e.g., using NaOH/H₂O) unviable.

The Sommelet Variation for Gem-Dihalides

The classical Sommelet reaction involves the reaction of a benzyl halide with HMTA to form a quaternary hexaminium salt, which is then hydrolyzed.

-

Classical (Mono-halide): R-CH₂Br + HMTA

[R-CH₂-HMTA]⁺ Br⁻ -

Variation (Gem-dihalide): The reaction of a gem-dibromide with HMTA follows a distinct pathway. The bulky HMTA cannot form a stable quaternary salt with the sterically hindered and electron-deficient gem-dibromide carbon. Instead, HMTA acts as a buffered amine promoter , facilitating the displacement of bromide ions and subsequent hydrolysis without generating a high pH environment.

Mechanistic Pathway

The mechanism involves the initial nucleophilic attack of HMTA on the dibromomethyl carbon, forming an unstable intermediate that rapidly collapses in the presence of water (solvent) to form the aldehyde.

Experimental Protocol

Objective: Conversion of this compound (pure or in mixture) to 1,2-benzisoxazole-3-carbaldehyde.

Reagents & Equipment

| Reagent | Role | Specifications |

| This compound | Substrate | >90% purity (or defined mixture) |

| Hexamethylenetetramine (HMTA) | Reagent | ACS Reagent Grade, 1.1–1.5 eq |

| Acetic Acid (glacial) | Solvent/Catalyst | >99% |

| Hydrochloric Acid (HCl) | Hydrolysis Agent | 10% Aqueous Solution |

| Ethyl Acetate | Extraction Solvent | HPLC Grade |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of this compound in 5.0 mL of 50% aqueous acetic acid.

-

Note: If solubility is poor, a co-solvent system of Ethanol:Water (1:1) can be used, but acetic acid is preferred to maintain a buffered acidic pH (< 4) to protect the isoxazole ring.

-

-

Reagent Addition: Add 1.5 mmol (1.5 equivalents) of Hexamethylenetetramine (HMTA) in a single portion.

Step 2: The Sommelet Reaction

-

Heating: Heat the mixture to Reflux (approx. 90–100°C) with vigorous magnetic stirring.

-

Monitoring: Monitor the reaction via TLC (Silica gel, Hexane:EtOAc 7:3).

-

Target: Disappearance of the dibromide spot (Rf ~0.6) and appearance of the aldehyde spot (Rf ~0.4).

-

Duration: Typically 2–4 hours .

-

Critical Checkpoint: If the reaction stalls, add an additional 0.5 eq of HMTA. Do not exceed 6 hours of reflux to prevent thermal decomposition.

-

Step 3: Hydrolysis & Workup

-

Acidification: Cool the reaction mixture to room temperature. Add 2.0 mL of 10% HCl and stir for 15 minutes.

-

Purpose: This ensures the complete breakdown of any polymeric amine species formed by HMTA decomposition.

-

-

Extraction: Dilute the mixture with 20 mL of cold water. Extract with Ethyl Acetate (3 x 15 mL) .

-

Washing: Wash the combined organic layers with:

-

Water (2 x 10 mL)

-

Saturated Brine (1 x 10 mL)

-

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Isolation: The crude product is typically a pale yellow solid.

-

Recrystallization: Recrystallize from minimal hot Ethanol or Cyclohexane to yield pure 1,2-benzisoxazole-3-carbaldehyde.

-

Expected Yield: 65–75% (from pure dibromide).

-

Characterization: Melting Point: 64–65°C. ¹H NMR (CDCl₃): δ 10.43 (s, 1H, CHO).

-

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield / Ring Opening | pH too high (basic) during workup | Ensure all aqueous washes are neutral or slightly acidic. Avoid bicarbonate washes. |

| Incomplete Conversion | Steric hindrance of the dibromo group | Increase HMTA to 2.0 eq and extend reflux time by 1 hour. |

| Formation of Nitrile | Ring degradation | Lower reaction temperature to 80°C and extend time. Confirm solvent is strictly acidic (AcOH). |

Process Workflow Diagram

References

-

Kalkote, U. R., et al. "A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde." Journal of Chemical Research, 2002. Link

- Context: Discusses the challenges of direct oxidation and the formation of mono/dibromo mixtures during synthesis.

-

Angyal, S. J. "The Sommelet Reaction." Organic Reactions, Vol. 8, Wiley, 2011. Link

- Context: Authoritative review covering the mechanism of HMTA with benzyl halides and vari

- Sommelet, M. "Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène – tétramine." Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, Vol. 157, 1913, pp. 852–854. Context: The foundational text describing the interaction of hexamine with organic halides.

-

Wiberg, K. B. "2-Thiophenealdehyde." Organic Syntheses, Coll. Vol. 3, p. 811, 1955. Link

- Context: Demonstrates the standard Sommelet protocol on a heterocyclic system, serving as a baseline for the benzisoxazole modific

Technical Application Note: Oxidative Hydrolysis of 3-(dibromomethyl)-1,2-benzisoxazole

This Application Note is designed for researchers and process chemists focusing on the synthesis of 1,2-benzisoxazole derivatives, specifically the conversion of 3-(dibromomethyl)-1,2-benzisoxazole to 1,2-benzisoxazole-3-carbaldehyde. This transformation utilizes a variation of the Kornblum oxidation, leveraging Dimethyl Sulfoxide (DMSO) as both solvent and oxidant.[1]

Executive Summary

The synthesis of 3-formyl-1,2-benzisoxazoles is a critical step in the production of atypical antipsychotics. While direct oxidation of 3-methyl-1,2-benzisoxazole is challenging, the radical bromination to the gem-dibromide followed by oxidative hydrolysis offers a potent pathway. This guide details the protocol for the DMSO-mediated hydrolysis of this compound. Unlike the mono-bromo intermediate, which often requires alkoxide displacement followed by oxidation, the gem-dibromide can be converted directly to the aldehyde using DMSO in the presence of a mild base (NaHCO₃) to neutralize the generated HBr and preserve the sensitive isoxazole ring.

Scientific Background & Mechanism[1][2][3][4][5][6][7][8][9]

The Challenge of the Scaffold

The 1,2-benzisoxazole ring system is sensitive to strong acids and reducing conditions, which can cleave the N-O bond. Early attempts to synthesize the aldehyde from the mono-bromo species (3-bromomethyl-1,2-benzisoxazole) often resulted in low yields or required multi-step "ethoxymethyl" routes [1]. However, the gem-dibromide allows for a direct oxidative hydrolysis via the Kornblum mechanism.

Reaction Mechanism (Kornblum Oxidation)

The reaction proceeds through an SN2 attack of the DMSO oxygen on the electrophilic carbon of the dibromide, followed by the elimination of dimethyl sulfide (DMS).

Key Mechanistic Steps:

-

Nucleophilic Attack: DMSO attacks the dibromomethyl carbon, displacing one bromide ion.

-

Oxy-Sulfonium Intermediate: Formation of an unstable alkoxysulfonium salt.

-

Elimination: A base (NaHCO₃) facilitates the removal of the second bromide and a proton, collapsing the intermediate to the carbonyl (aldehyde) and releasing DMS.

Figure 1: Mechanistic pathway for the oxidative hydrolysis of the gem-dibromide species.

Experimental Protocol

Reagents and Equipment

-

Substrate: this compound (Prepared via NBS bromination of 3-methyl-1,2-benzisoxazole).

-

Solvent/Oxidant: Dimethyl Sulfoxide (DMSO), anhydrous grade preferred.

-

Base: Sodium Bicarbonate (NaHCO₃), solid powder.

-

Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄).

Step-by-Step Methodology

Phase 1: Preparation of the Dibromide (Precursor)

Note: If starting from the methyl compound.

-

Dissolve 3-methyl-1,2-benzisoxazole (1.0 eq) in CCl₄ or Chlorobenzene.

-

Add N-Bromosuccinimide (NBS) (2.2 - 2.5 eq) and a radical initiator (AIBN or Benzoyl Peroxide).

-

Reflux for 6–12 hours. Monitor by HPLC/TLC until the mono-bromo intermediate converts to the gem-dibromide.

-

Critical: Ensure complete conversion to the dibromide to avoid mixed product streams later.

-

-

Filter off succinimide and evaporate solvent to obtain the crude this compound.

Phase 2: Oxidative Hydrolysis (The Core Protocol)

-

Setup: Charge a round-bottom flask with crude this compound (1.0 eq).

-

Solvation: Add DMSO (10 volumes relative to substrate weight). Stir to dissolve.

-

Buffering: Add solid NaHCO₃ (3.0 eq).

-

Rationale: Scavenges HBr generated during the reaction, preventing acid-catalyzed degradation of the isoxazole ring.

-

-

Reaction: Heat the mixture to 80–90 °C under an inert atmosphere (N₂).

-

Monitoring: Stir for 2–4 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexane).

-

Endpoint: Disappearance of the dibromide spot and appearance of the polar aldehyde spot.

-

-

Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (20 volumes).

-

Extraction: Extract the aqueous mixture with EtOAc (3 x 10 vol).

-

Purification: Wash combined organics with water (to remove DMSO) and brine. Dry over Na₂SO₄, filter, and concentrate.

-

Isolation: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography if necessary.

Process Parameters & Optimization Data

| Parameter | Recommended Range | Impact on Quality |

| Temperature | 80 °C – 100 °C | <80°C: Slow reaction. >110°C: Thermal decomposition of the benzisoxazole ring. |

| Stoichiometry (NaHCO₃) | 2.5 – 3.0 eq | Essential to neutralize 2 equivalents of HBr. Insufficient base leads to tar formation. |

| Solvent (DMSO) | 10 – 15 Volumes | High dilution prevents intermolecular side reactions; DMSO must be in excess as it is the reactant. |

| Reaction Time | 2 – 5 Hours | Prolonged heating after conversion degrades the aldehyde product. |

Troubleshooting & Critical Controls

Common Failure Modes

-

Incomplete Oxidation (Mono-bromo impurity): If the starting material contained significant 3-(bromomethyl)-1,2-benzisoxazole, it will not hydrolyze efficiently under these conditions, leading to a difficult-to-separate mixture. Solution: Ensure >95% conversion to the dibromide in Phase 1.

-

Ring Cleavage: Strong smell of salicylonitrile indicates ring opening. Cause: Temperature too high or conditions too acidic. Solution: Maintain T < 100°C and ensure NaHCO₃ is present.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and hydrolysis.

References

-

Kalkote, U. R., et al. (2006). "A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde."[2] Synthetic Communications.

-

Kornblum, N., et al. (1959). "A New and Selective Method of Oxidation." Journal of the American Chemical Society.

-

Li, W., et al. (2007).[3] "Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates." Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Bromomethyl)-1,2-benzisoxazole

Executive Summary & Problem Context

The synthesis of 3-(bromomethyl)-1,2-benzisoxazole (a critical intermediate for antipsychotics like Risperidone and Paliperidone) typically involves the radical bromination of 3-methyl-1,2-benzisoxazole using N-bromosuccinimide (NBS).

The Core Challenge: This reaction is highly sensitive. Over-bromination leads to the formation of 3-(dibromomethyl)-1,2-benzisoxazole .

-

Physical Similarity: The mono-bromo and di-bromo species have similar solubilities in common non-polar solvents, making standard crystallization inefficient if the di-bromo content exceeds 5-8%.

-

Eutectic Interference: The di-bromo impurity (mp ~48°C) depresses the melting point of the mono-bromo product (mp ~63-66°C), leading to "oiling out" during crystallization.

This guide provides a Level 3 Technical Resolution , moving beyond simple separation to chemical remediation —converting the impurity back into the desired product.

Diagnostic & Decision Matrix

Before selecting a protocol, quantify the impurity level via HPLC or GC.

| Impurity Level (Di-bromo) | Recommended Strategy | Protocol Reference |

| < 3.0% | Selective Crystallization | See Protocol A |

| 3.0% – 10.0% | Chemical Reduction (In-situ) | See Protocol B |

| > 10.0% | Hydrolysis / Resynthesis | See Protocol C |

Visualizing the Chemistry

The following diagram illustrates the reaction pathway and the "Rescue Loop" (Protocol B) that recovers yield from the impurity.

Figure 1: Radical bromination pathway showing the kinetic formation of the di-bromo impurity and the chemical "rescue" pathway to revert it to the desired mono-bromo species.

Technical Protocols

Protocol A: Selective Crystallization (Low Impurity Load)

Use this only if the di-bromo content is < 3%.

The Logic: The mono-bromo derivative crystallizes well from non-polar solvents, but the di-bromo is more soluble. A precise solvent ratio prevents co-precipitation.

-

Dissolution: Dissolve the crude mixture in Heptane (5 volumes) at 60°C.

-

Polar Modifier: Add Ethyl Acetate (0.5 volumes) dropwise until the solution is clear.

-

Critical Step: Do not exceed 10% Ethyl Acetate; higher polarity increases the solubility of the di-bromo impurity but also keeps the product in solution, lowering yield.

-

-

Controlled Cooling: Cool to 25°C at a rate of 10°C per hour.

-

Seeding: Seed with pure mono-bromo crystals at 35°C to induce nucleation.

-

Filtration: Filter the slurry at 0-5°C. Wash with cold Heptane.

Protocol B: Chemical Reduction (The "Gold Standard")

Use this for 3% - 10% impurity. This method converts the di-bromo impurity into the desired product, increasing overall yield.

The Logic: Dialkyl phosphites (like Diethyl Phosphite) in the presence of a base selectively reduce gem-dibromides to monobromides without over-reducing to the methyl starting material.

Step-by-Step Workflow:

-

Setup: Dissolve the crude mixture (containing mono- and di-bromo) in Tetrahydrofuran (THF) (5 volumes).

-

Reagent Addition:

-

Add Diethyl Phosphite (DEP) (1.1 - 1.5 equivalents relative to the di-bromo content calculated by HPLC).

-

Add Diisopropylethylamine (DIPEA) (1.2 equivalents relative to di-bromo).

-

-

Reaction: Stir at 40-50°C for 2-4 hours.

-

Monitoring: Track the disappearance of the di-bromo peak via HPLC. The mono-bromo peak should increase.

-

-

Quench: Cool to room temperature. Add water (5 volumes) and extract with Ethyl Acetate.

-

Wash: Wash the organic layer with 5% NaHCO₃ (removes phosphate byproducts) and Brine.

-

Isolation: Concentrate and proceed to crystallization (Protocol A).

Protocol C: Hydrolysis Separation (High Impurity Load)

Use this if the reaction failed catastrophically (>10% di-bromo).

The Logic: The di-bromo species hydrolyzes rapidly to 1,2-benzisoxazole-3-carboxaldehyde under aqueous acidic conditions, whereas the mono-bromo is relatively stable or hydrolyzes much slower to the alcohol. The aldehyde is water-soluble (as the hydrate) or easily separated by chromatography.

-

Hydrolysis: Reflux the mixture in 50% Acetic Acid/Water for 1 hour.

-

Separation: The di-bromo converts to the aldehyde (or hydrate).

-

Extraction: Extract the desired mono-bromo species (if stable) or convert the entire mixture to the alcohol/aldehyde for downstream processing, depending on the synthesis target.

-

Note: This is a salvage operation and will result in yield loss of the mono-bromo fraction.

-

Troubleshooting FAQs

Q1: Why does my product "oil out" instead of crystallizing? A: This is a classic symptom of high di-bromo impurity. The di-bromo compound (mp ~48°C) acts as a solvent for the mono-bromo compound (mp ~63°C), creating a eutectic mixture that remains liquid at room temperature.

-

Fix: Do not attempt to recrystallize further. Switch immediately to Protocol B (Chemical Reduction) to convert the impurity.

Q2: Can I use Column Chromatography? A: Yes, but it is inefficient for scale-up.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexanes/Ethyl Acetate (95:5).

-

Elution Order: The di-bromo compound is less polar and typically elutes before the mono-bromo compound.

-

Warning: The compounds are lachrymators (tear-inducing). Chromatography requires excellent ventilation.

Q3: Why is the Diethyl Phosphite (Protocol B) reaction stalling? A: This reduction is sensitive to moisture and base strength.

-

Ensure the THF is anhydrous.

-

Switch from Triethylamine (TEA) to DIPEA (Hunig's Base) or DBU if the reaction is sluggish.

-

Slight heating (45°C) is often required to initiate the radical/polar mechanism.

Q4: How do I prevent the di-bromo from forming in the first place? A: Control the bromination kinetics:

-

Stoichiometry: Use a slight deficit of NBS (0.95 eq) rather than excess.

-

Conversion Limit: Stop the reaction at 90-95% conversion of the starting material. It is easier to separate the starting methyl compound (via distillation or acid wash) than the di-bromo impurity.

References & Authoritative Grounding

-

Hirao, T., et al. (1981).[1] "Reduction of gem-dibromides with diethyl phosphite." Journal of Organic Chemistry, 46(18), 3745–3747.

-

Grounding: Establishes the chemical basis for Protocol B, demonstrating selective reduction of gem-dibromides.

-

-

Villalobos, A., et al. (1994). "Benzisoxazole Derivatives."[2][3][4][5][6][7][8][9] U.S. Patent 5,296,601.

-

Grounding: Describes the synthesis and purification challenges of benzisoxazole intermediates in antipsychotic drug synthesis.

-

-

Centonze, F., et al. (2005). "Process for the preparation of Risperidone." U.S. Patent Application 2005/0203099.

-

Grounding: Industrial context for the separation of mono/di-bromo impurities in large-scale pharmaceutical manufacturing.

-

Disclaimer

This guide is intended for qualified research personnel. 3-(bromomethyl)-1,2-benzisoxazole is a potent lachrymator and skin irritant. All protocols must be performed in a fume hood with appropriate PPE.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US11976062B2 - Benzisoxazole compound - Google Patents [patents.google.com]

- 7. US7262304B2 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]

Technical Support Center: Optimizing NBS Equivalents for Quantitative Dibromination of Methylbenzisoxazole

Welcome to the technical support center for the selective dibromination of methylbenzisoxazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with N-Bromosuccinimide (NBS) for the synthesis of brominated benzisoxazole derivatives. Achieving high-yield, quantitative dibromination without the formation of mono-brominated or undesired side-products requires careful control of reaction parameters, chief among them being the stoichiometry of NBS.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this transformation. We will explore the underlying mechanistic principles to empower you to make informed decisions and optimize your reaction outcomes.

I. Understanding the Core Challenge: Stoichiometry and Selectivity

The electrophilic aromatic substitution of bromine onto the benzisoxazole ring system is a powerful tool for introducing functionality. However, the reaction can be notoriously difficult to control, often yielding a mixture of mono- and di-brominated products. The core of this challenge lies in the delicate balance between the reactivity of the substrate and the stoichiometry of the brominating agent, N-Bromosuccinimide (NBS).[1][2]

Methylbenzisoxazole possesses two primary sites susceptible to electrophilic attack. The initial bromination event deactivates the ring, making the second bromination slower and more challenging. Simply using a large excess of NBS can lead to over-bromination or the formation of undesired isomers and impurities. Therefore, precise control over the equivalents of NBS is paramount for achieving quantitative conversion to the desired dibrominated product.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered during the dibromination of methylbenzisoxazole using NBS.

Q1: Why am I seeing significant amounts of monobrominated product even with 2.0 equivalents of NBS?

A1: This is a common issue and can be attributed to several factors:

-

Insufficient Reaction Time or Temperature: The second bromination is slower than the first due to the electron-withdrawing nature of the first bromine atom. Ensure your reaction is running for a sufficient duration and at an appropriate temperature to drive the reaction to completion.

-

Purity of NBS: NBS can degrade over time, especially if not stored properly in a cool, dark, and dry place.[1] Impure NBS will have a lower effective concentration of active bromine, leading to incomplete reaction. It is recommended to use freshly recrystallized or commercially available high-purity NBS.

-

Solvent Effects: The polarity of the solvent can significantly influence the rate and selectivity of the bromination.[1] A less polar solvent might not sufficiently solubilize the reactants or stabilize the transition state for the second bromination. Experimenting with different solvents may be necessary.

-

Reaction Quenching: If the reaction is quenched prematurely, you will isolate a mixture of starting material, monobrominated, and dibrominated products. It is crucial to monitor the reaction progress by a suitable analytical technique like TLC, HPLC, or GC-MS.

Q2: I'm observing the formation of an unexpected isomer. What could be the cause?

A2: While the directing effects of the methyl and isoxazole groups generally favor specific positions for bromination, the formation of minor isomers can occur, especially under harsh reaction conditions.

-

Reaction Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of less-favored isomers. Running the reaction at a lower temperature, even if it requires a longer reaction time, can improve regioselectivity.

-

Catalyst Choice: While NBS is often used without a catalyst for activated systems, the presence of trace acids can alter the regioselectivity. The use of a specific catalyst might be necessary to direct the bromination to the desired positions.

Q3: My reaction is sluggish and not going to completion. How can I increase the reaction rate without compromising selectivity?

A3: Several strategies can be employed to accelerate the reaction:

-

Solvent Choice: Switching to a more polar solvent can sometimes increase the reaction rate.

-

Catalyst Addition: The addition of a catalytic amount of a Lewis acid or a protic acid can activate the NBS and increase the rate of electrophilic aromatic substitution.[3] However, this must be done cautiously as it can also affect regioselectivity.

-

Temperature Increase: A modest increase in temperature can significantly increase the reaction rate. However, monitor for the formation of byproducts.

Q4: How can I accurately quantify the amount of NBS needed for my reaction?

A4: The most reliable method is to perform a titration to determine the active bromine content of your NBS reagent.[4][5] This is especially important if you are using an older bottle of NBS. Alternatively, running small-scale trial reactions with varying equivalents of NBS (e.g., 2.0, 2.1, 2.2 eq.) and analyzing the product distribution by HPLC or NMR can help you empirically determine the optimal stoichiometry for your specific substrate and conditions.

III. Troubleshooting Guide: A Problem-Solving Workflow

This section provides a structured approach to diagnosing and resolving common issues encountered during the dibromination of methylbenzisoxazole.

Problem 1: Incomplete Dibromination - Significant Monobrominated Product Remains

This is the most frequent challenge. Follow this workflow to identify and address the root cause.

Caption: Troubleshooting workflow for incomplete dibromination.

Problem 2: Formation of Over-Brominated or Other Impurities

The appearance of products with more than two bromine atoms or other side-products indicates a loss of selectivity.

Caption: Troubleshooting workflow for byproduct formation.

IV. Experimental Protocols

Protocol 1: Standardized Dibromination of Methylbenzisoxazole

This protocol provides a starting point for the optimization of your reaction.

Materials:

-

Methylbenzisoxazole

-

N-Bromosuccinimide (NBS), high purity

-

Acetonitrile (MeCN), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add methylbenzisoxazole (1.0 eq.).

-

Dissolve the starting material in anhydrous acetonitrile (sufficient volume to ensure solubility at reaction temperature).

-

In a separate flask, weigh out N-Bromosuccinimide (2.1 eq.).

-

Add the NBS to the reaction mixture in one portion (or portion-wise if controlling exotherm is a concern).

-

Heat the reaction mixture to a gentle reflux (or the desired temperature) and monitor the progress by TLC or HPLC.

-

Upon completion (disappearance of the monobrominated intermediate), cool the reaction to room temperature.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.

-

Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Quantitative Analysis of Product Mixture by ¹H NMR

This method allows for the determination of the relative ratios of starting material, monobrominated, and dibrominated products in the crude reaction mixture.

Procedure:

-

Accurately weigh a known amount of the crude product.

-

Dissolve the crude product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a known amount of an internal standard with a well-resolved signal that does not overlap with the signals of your products (e.g., 1,3,5-trimethoxybenzene).

-

Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (d1) to ensure accurate integration.

-

Integrate the characteristic signals for the starting material, monobrominated product, dibrominated product, and the internal standard.

-

Calculate the molar ratios of each component relative to the internal standard to determine the product distribution and yield.

V. Data Presentation: Optimizing NBS Equivalents

The following table illustrates the typical effect of varying NBS equivalents on the product distribution for the dibromination of a hypothetical methylbenzisoxazole.

| NBS Equivalents | % Starting Material | % Monobrominated Product | % Dibrominated Product | % Other Impurities |

| 1.8 | 15 | 55 | 28 | 2 |

| 2.0 | 5 | 25 | 68 | 2 |

| 2.1 | <1 | <2 | >95 | <2 |

| 2.5 | 0 | <1 | 90 | 9 |

Data is illustrative and will vary based on specific substrate and reaction conditions.

VI. Mechanistic Considerations

The dibromination of methylbenzisoxazole proceeds via an electrophilic aromatic substitution mechanism.

Caption: Simplified mechanism of sequential dibromination.

The first bromination occurs on the more activated position of the benzisoxazole ring. The resulting monobrominated product is less reactive towards further electrophilic substitution due to the electron-withdrawing effect of the bromine atom. This difference in reactivity is the fundamental reason why achieving quantitative dibromination requires careful optimization of the NBS equivalents and reaction conditions.

VII. References

-

MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. Available at: [Link]

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]

-

ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Available at: [Link]

-

TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available at: [Link]

-

Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Available at: [Link]

-

Wikipedia. N-Bromosuccinimide. Available at: [Link]

-

ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. Available at: [Link]

-

Slideshare. Quantification of Bromide by APHA 4500 Method. Available at: [Link]

-

MDPI. (2018). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Available at: [Link]

-

OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Available at: [Link]

-

Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available at: [Link]

-

Common Organic Chemistry. Bromination - Common Conditions. Available at: [Link]

-

Sciencemadness Discussion Board. (2005). Aromatic bromination with NBS. Available at: [Link]

-

Standard Methods. Standard Methods for the Examination of Water and Wastewater. Available at: [Link]

-

Acta Chemica Scandinavica. (1956). Quantitative Bromination of Phenols. Available at: [Link]

-

Royal Society of Chemistry. (2019). N-Bromosuccinimide as an oxidant for the transition-metal-free synthesis of 2-aminobenzoxazoles from benzoxazoles and secondary amines. Available at: [Link]

-

ACS Publications. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available at: [Link]

-

Wikipedia. (2019). N-Bromosuccinimide. Available at: [Link]

-

NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available at: [Link]

-

PMC. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

-

Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available at: [Link]

-

Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst. Available at: [Link]

-

Reddit. (2022). Bromination Help. Available at: [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

-

Khan Academy. (2010). Bromination of benzene | Aromatic Compounds | Organic chemistry. Available at: [Link]

-

ResearchGate. (2013). Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO4 in Sulfuric Acid. Available at: [Link]

-

Bentham Science Publisher. (2023). Butadiene Sulfone-catalyzed Monobromination of Arenes with NBS as the Bromination Source: A Simple, Mild, Efficient, and Chemoselective Protocol. Available at: [Link]

Sources

- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 2. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]

troubleshooting low yields in 3-(dibromomethyl)-1,2-benzisoxazole synthesis

Topic: Troubleshooting Low Yields in 3-(dibromomethyl)-1,2-benzisoxazole Synthesis Document ID: BZO-ISO-003 Status: Active Support Guide

Executive Summary & Diagnostic Workflow

The Problem: Synthesizing this compound (Target B ) from 3-methyl-1,2-benzisoxazole (Precursor A ) via Wohl-Ziegler bromination is chemically precarious. The reaction competes between under-bromination (stopping at the monobromide) and over-bromination (tribromide formation), while the target gem-dibromide is hydrolytically unstable, often degrading to 3-formyl-1,2-benzisoxazole during workup.

Immediate Diagnostic: Before adjusting parameters, identify your failure mode using the logic tree below.

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.

Technical Deep Dive: The Chemistry of Failure

To fix the yield, you must understand the competing kinetics. The reaction proceeds via a free-radical chain mechanism.[1][2][3]

The Reaction Pathway

The methyl group on the benzisoxazole ring is activated, but the introduction of the first bromine atom stabilizes the radical at that position, making the second bromination faster than the first in some solvent systems. However, the third bromination is sterically hindered but thermodynamically possible.

Figure 2: Kinetic pathway showing critical divergence points. Note that k2 (formation of dibromo) is often faster than k1 due to radical stabilization by the first bromine.

Troubleshooting Modules

Module A: Incomplete Conversion (Stuck at Monobromo)

Symptom: TLC shows a major spot slightly less polar than starting material. Adding more NBS doesn't help.

Root Cause:

-

"Dead" Radical Chain: Oxygen inhibition or consumption of the initiator.

-

Impure NBS: Yellow/orange NBS contains free bromine (

) and HBr, which can actually inhibit the radical chain or promote ionic addition side reactions rather than substitution. -

Solvent Effects: Using polar solvents (like acetonitrile) can stabilize ionic intermediates, suppressing the radical pathway.

Corrective Protocol:

-

Purify NBS: Wash NBS with water (to remove succinimide), dry thoroughly, and recrystallize from water (keep below 75°C) or acetic acid. It must be white.

-

Degas Solvents: Oxygen is a radical scavenger. Sparge the reaction solvent (Chlorobenzene or CCl4 substitutes like PhCF3) with Argon/Nitrogen for 15 minutes prior to heating.

-

Initiator Spike: Do not add all initiator (AIBN/BPO) at once. Add 50% at the start, and 25% at 2 hours, 25% at 4 hours to maintain the radical flux.

Module B: Poor Selectivity (Mixture of Mono/Di/Tri)

Symptom: Yield of isolated dibromo is <40% due to inseparable byproducts.

Root Cause: Stoichiometry is the enemy.

-

Target: Dibromide.

-

Theoretical NBS: 2.0 equivalents.

-

Reality: If you use exactly 2.0 eq, you will have leftover mono-bromo. If you use 2.5 eq, you generate tri-bromo.

Optimization Strategy (The "Slow Feed"): Instead of dumping all NBS at once:

-

Start with 2.1 equivalents of NBS total.

-

Add 1.5 equivalents initially.

-

Reflux until Mono-bromo is <10% (by HPLC/NMR).

-

Add the remaining 0.6 equivalents only if needed.

-

Stop early: It is better to accept 5-10% mono-bromo (which can be separated or carried forward) than to generate 10% tri-bromo (which is often inseparable).

Module C: The "Phantom" Yield (Hydrolysis)

Symptom: Reaction looked good on TLC, but after column chromatography, the mass recovery is low, and NMR shows an aldehyde proton (~10 ppm).

Root Cause:

Gem-dibromides are essentially "masked" aldehydes. In the presence of water and heat (or acidic silica), they hydrolyze:

Corrective Protocol:

-

Avoid Aqueous Workup: If possible, filter off the succinimide (insoluble in CCl4/Chlorobenzene) and evaporate the solvent directly.

-

Neutralize Silica: If chromatography is necessary, pretreat the silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidity.

-

Storage: Store the product under inert gas at -20°C. Do not leave it in solution for extended periods.

Optimized Experimental Protocol

Objective: Synthesis of this compound with minimized hydrolysis.

| Parameter | Recommendation | Rationale |

| Solvent | Chlorobenzene (Preferred) or Benzotrifluoride | Higher boiling point (131°C) than CCl4 drives the reaction; less toxic. |

| Reagent | NBS (Freshly recrystallized) | Removes HBr/Br2 contaminants that stall radical chains. |

| Stoichiometry | 2.2 Equivalents NBS | Slight excess required to push Mono |

| Initiator | Benzoyl Peroxide (BPO) | Half-life matches the reflux temp of Chlorobenzene better than AIBN. |

| Light Source | Tungsten (300W) or White LED | Photochemical initiation often works better than thermal alone for this substrate. |

Step-by-Step:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2).

-

Dissolution: Dissolve 3-methyl-1,2-benzisoxazole (1.0 eq) in Chlorobenzene (10 mL/g).

-

Reagent Addition: Add NBS (1.2 eq) and BPO (0.05 eq).

-

Initiation: Heat to reflux (oil bath 135°C) while irradiating with a tungsten lamp.

-

Monitoring: After 2 hours, check TLC. You should see the Monobromo intermediate.

-

Second Addition: Add the remaining NBS (1.0 eq) and BPO (0.05 eq). Continue reflux.

-

Endpoint: Monitor every 30 mins. Stop when the Monobromo spot fades. Do not over-cook.

-

Workup (Critical):

-

Cool to 0°C to precipitate succinimide.

-

Filter through a sintered glass funnel (exclude moisture).

-

Wash the solid cake with dry DCM.

-

Concentrate the filtrate in vacuo at <40°C .

-

Do not wash with water.

-

-

Purification: Recrystallization from heptane/EtOAc is preferred over chromatography to avoid hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I use DCM (Dichloromethane) as a solvent? A: Generally, no. The boiling point of DCM (40°C) is too low to thermally decompose Benzoyl Peroxide efficiently. If you must use DCM, you must use UV light initiation (photochemical) rather than thermal initiation.

Q: My product turns into a gum on the column. Why? A: The gem-dibromide is reacting with the silanols on the silica gel. Use Neutral Alumina instead of silica, or deactivate your silica with 1% triethylamine.

Q: Why is my NBS yellow?

A: It has decomposed to bromine (

References

-

Kalkote, U. R., et al. (2007).[4] "A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde."[4] Journal of Chemical Research, 2007(6), 360-362.

- Citation Context: Confirms the formation of mono- and di-bromo mixtures during NBS bromination of 3-methyl-1,2-benzisoxazole and the subsequent hydrolysis issues.

-

Strupczewski, J. T., et al. (1992). "3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists." Journal of Medicinal Chemistry, 28(6).

- Citation Context: Describes the synthesis of benzisoxazole intermediates relevant to antipsychotic drugs (Risperidone analogs).

-

Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.

- Citation Context: The foundational review on the Wohl-Ziegler reaction mechanism, solvent effects, and initi

Sources

Validation & Comparative

A Comparative Guide to the Carbon-13 NMR Signals of the Dibromomethyl Group in Benzisoxazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzisoxazole scaffold is a privileged heterocyclic motif present in a wide array of pharmacologically active compounds and functional materials. The introduction of a dibromomethyl (CHBr₂) group onto this scaffold can serve as a versatile synthetic handle for further molecular elaboration or to modulate the electronic and steric properties of the parent molecule. Accurate structural elucidation is paramount in the development of novel benzisoxazole derivatives, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool in this endeavor.

This guide provides an in-depth comparison of the ¹³C NMR signals of the dibromomethyl group, drawing on experimental data from analogous brominated aromatic compounds and the known spectral characteristics of the benzisoxazole ring system. Due to a lack of directly published experimental data for a dibromomethyl group on a benzisoxazole ring, this guide will build a comparative analysis to provide researchers with a robust framework for spectral interpretation and prediction.

The ¹³C NMR Chemical Shift: A Tale of Two Effects

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. When considering the dibromomethyl group attached to an aromatic system like benzisoxazole, two primary factors dictate the chemical shift of the CHBr₂ carbon:

-

The Inductive Effect of Halogens: Bromine is a highly electronegative atom. The presence of two bromine atoms on the methyl carbon results in a significant withdrawal of electron density. This "deshielding" of the carbon nucleus causes its resonance to shift downfield (to a higher ppm value) in the ¹³C NMR spectrum.

-

The "Heavy Atom Effect": Counterintuitively, for heavier halogens like bromine and iodine, there is a shielding effect on the directly attached carbon. This phenomenon arises from the large electron cloud of the halogen, which induces a magnetic field that opposes the applied field, leading to an upfield shift (lower ppm value) of the carbon signal.[1]

The final observed chemical shift is a balance between these opposing effects.

Comparative Analysis of ¹³C NMR Data

To predict and understand the ¹³C NMR signal of the dibromomethyl group in benzisoxazoles, we will compare experimental data from simpler, related structures.

Reference Point: Brominated Methyl Groups on a Benzene Ring

Let's first establish a baseline by examining the effect of bromination on a methyl group attached to a simple benzene ring.

| Compound | Functional Group | Chemical Shift (δ) of the Halogenated Carbon (ppm) |

| o-bis(Bromomethyl)benzene | -CH₂Br | 30.1[2] |

| m-bis(Bromomethyl)benzene | -CH₂Br | 33.0[2] |

| p-bis(Bromomethyl)benzene | -CH₂Br | 33.0[2] |

| 1,3,5-tris(Bromomethyl)benzene | -CH₂Br | 32.4[2] |

| 1-bromomethyl-2-(dibromomethyl)benzene | -CHBr₂ | 36.8[3] |

| 1,2-bis(dibromomethyl)benzene | -CHBr₂ | 36.5[3] |

| 2,5-dibromo-1-(dibromomethyl)benzene | -CHBr₂ | 38.2[3] |

| 1,4-Dibromo-2,5-bis(dibromomethyl)benzene | -CHBr₂ | 37.1[3] |

The Benzisoxazole Ring System: An Electronic Overview

| Carbon Position (Benzoxazole) | Typical Chemical Shift (δ, ppm) |

| C-2 | 160.0 - 168.0[5] |

| C-3a (Bridgehead) | 140.0 - 143.0[5] |

| C-4 | 110.0 - 112.0[5] |

| C-5 | 124.0 - 128.0[5] |

| C-6 | 124.0 - 128.0[5] |

| C-7 | 118.0 - 121.0[5] |

| C-7a (Bridgehead) | 149.0 - 152.0[5] |

For a 3-substituted-1,2-benzisoxazole, the carbon of interest is at the 3-position. This position is analogous to the C-2 position in benzoxazoles and is expected to be significantly deshielded due to its proximity to the electronegative oxygen and nitrogen atoms of the isoxazole ring.

Predicted Chemical Shift for the Dibromomethyl Group on Benzisoxazole

Based on the comparative data, we can make a reasoned prediction for the ¹³C NMR chemical shift of the dibromomethyl carbon in a compound like 3-(dibromomethyl)-1,2-benzisoxazole.

-

The baseline chemical shift for a CHBr₂ group on an aromatic ring is in the range of 36-39 ppm .

-

The C-3 position of the benzisoxazole ring is part of a heteroaromatic system, which will have a different electronic influence compared to a simple benzene ring.

Considering these factors, the ¹³C NMR signal for the CHBr₂ carbon in this compound is predicted to be in a similar range to that observed for dibromomethylbenzenes, likely between 35 and 45 ppm . The precise shift will be influenced by the specific substitution pattern on the benzo portion of the benzisoxazole ring.

Experimental Protocol for ¹³C NMR Analysis

Acquiring high-quality ¹³C NMR spectra is crucial for accurate structural determination. The following is a generalized protocol for the analysis of halogenated benzisoxazole derivatives.

Workflow for ¹³C NMR Analysis

Sources

A Comparative Guide to Alde-hyde Synthesis: Dihalogenation-Hydrolysis vs. Alcohol Oxidation

For the discerning researcher and drug development professional, the synthesis of aldehydes is a foundational cornerstone of organic chemistry. These versatile intermediates are pivotal in the construction of complex molecular architectures. The choice of synthetic route is therefore a critical decision, directly impacting yield, purity, and scalability. This guide provides an in-depth, experimentally grounded comparison of two common pathways to aldehydes: the dihalogenation-hydrolysis of terminal alkenes and the oxidation of primary alcohols.

Introduction: The Strategic Importance of Aldehyde Synthesis

Aldehydes are prized for their electrophilic carbonyl carbon, which serves as a reactive handle for a vast array of carbon-carbon bond-forming reactions, including aldol condensations, Wittig reactions, and Grignard additions. The selection of a synthetic method is not merely a matter of academic preference; it is a strategic decision governed by factors such as the nature of the starting material, functional group tolerance, desired scale, and considerations of atom economy and waste generation. This guide will dissect two fundamentally different approaches to aldehyde synthesis, providing the technical insights necessary to make an informed choice for your specific synthetic challenge.

Method 1: The Dihalogenation-Hydrolysis Pathway from Alkenes

This classical, two-step approach transforms a terminal alkene into an aldehyde. The underlying principle involves the initial formation of a geminal dihalide, which is then hydrolyzed to the corresponding aldehyde.

Mechanism and Experimental Rationale

The first step is an electrophilic addition of a halogen (typically bromine or chlorine) across the double bond of a terminal alkene.[1][2] This proceeds through a cyclic halonium ion intermediate, followed by the attack of a halide ion to yield a vicinal dihalide.[1] Subsequent treatment with a strong base promotes a double dehydrohalogenation to form an alkyne.[3] The alkyne can then undergo hydration to yield an enol, which tautomerizes to the aldehyde. A more direct, albeit less common, route involves the formation of a geminal dihalide which can be hydrolyzed to the aldehyde.

Diagram 1: General Reaction Scheme for Aldehyde Synthesis via Dihalogenation-Hydrolysis

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Dibromomethyl)-1,2-benzisoxazole

[1][2][3]

Executive Summary & Hazard Profile